molecular formula C6H6F3IN2O B2670272 [4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol CAS No. 2101199-81-7

[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol

Cat. No. B2670272
CAS RN: 2101199-81-7
M. Wt: 306.027
InChI Key: CSDAWWQCLYWIDG-UHFFFAOYSA-N
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Description

“[4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol” is a chemical compound with the molecular formula C5H4F3IN2 . It is closely related to 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4F3IN2/c6-5(7,8)3-11-2-4(9)1-10-11/h1-2H,3H2 . This indicates that the compound contains five carbon atoms, four hydrogen atoms, three fluorine atoms, one iodine atom, and two nitrogen atoms .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 276 . The compound has a high gastrointestinal absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.59, indicating its lipophilicity .

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

[4-iodo-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3IN2O/c7-6(8,9)3-12-5(2-13)4(10)1-11-12/h1,13H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDAWWQCLYWIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1I)CO)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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